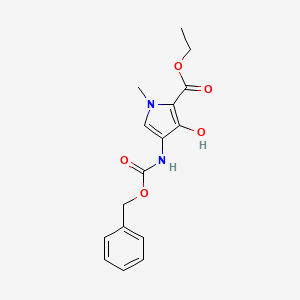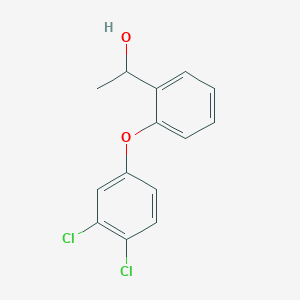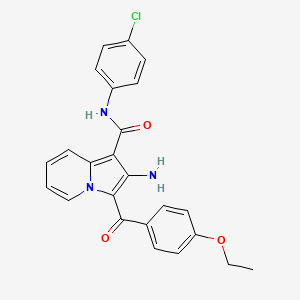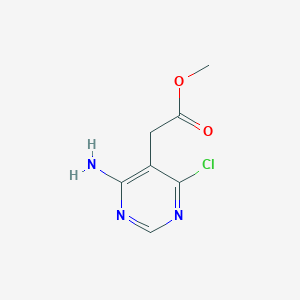![molecular formula C17H18N2O6 B2712478 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide CAS No. 1396866-40-2](/img/structure/B2712478.png)
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with two main components: a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group and a 2-(furan-2-yl)-2-hydroxypropyl group, connected by an oxalamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dioxin and furan rings suggests that the compound may have aromatic properties .Chemical Reactions Analysis
The reactivity of this compound would depend on various factors, including its molecular structure and the presence of functional groups. The oxalamide group might be reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis of Sesamol Derivatives : Research conducted by Fukui, Nakayama, and Tanaka (1969) involved the synthesis of 5,6-Methylenedioxy-2-isopropenylbenzo[b]furan, an analogue of a naturally occurring compound. This study provides insights into the synthetic pathways and structural analyses of compounds related to N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide (Fukui, Nakayama, & Tanaka, 1969).
Photonic Biosensor Development : Kalantzi et al. (2021) synthesized hydroxy-substituted tetrachlorodibenzo[b,e][1,4]dioxin and tetrachlorodibenzo[b,d]furans for developing selective single-standard DNA (ssDNA) aptamers. These aptamers are crucial in photonic biosensor applications, particularly in monitoring environmental pollutants like dioxins, which have significant health implications (Kalantzi et al., 2021).
Environmental and Health Impact Studies
- Review of Persistent Organic Pollutants : Kirkok et al. (2020) provided an extensive review of dioxins and furans, discussing their sources, formation mechanisms, toxicity, and detoxification methods. This review underscores the critical need for understanding and mitigating the environmental and health impacts of compounds like this compound (Kirkok et al., 2020).
Bio-based Material Synthesis
- Benzoxazines from Guaiacol and Furfurylamine : Wang et al. (2012) synthesized bio-based benzoxazine monomers, which have potential applications in the development of new polybenzoxazines with desirable properties. This research contributes to the understanding of the synthesis and applications of bio-based materials related to this compound (Wang et al., 2012).
Vasodilator Action of Furoxans
- Study on Furoxans : Feelisch, Schönafinger, and Noack (1992) investigated the vasodilator action of furoxans, which are structurally related to furans. This study enhances the understanding of the biological activities of furoxan compounds and their potential therapeutic applications (Feelisch, Schönafinger, & Noack, 1992).
Catalytic and Chemical Applications
- Synthesis of Dihydrobenzofurans : Research on the synthesis and oxidation of tetrahydrobenzofurans, conducted by Levai et al. (2002), provides valuable insights into the chemical properties and potential applications of benzofuran derivatives in various fields (Levai et al., 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-hydroxypropyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-17(22,14-3-2-6-25-14)10-18-15(20)16(21)19-11-4-5-12-13(9-11)24-8-7-23-12/h2-6,9,22H,7-8,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYMKZCBJNJISN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B2712406.png)
![N-isopropyl-N-phenyl-2-[(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)methyl]benzenecarboxamide](/img/structure/B2712407.png)
![2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid](/img/structure/B2712408.png)




![2-chloro-N-[2-(diethylamino)ethyl]-N-(2-methylpropyl)pyridine-4-carboxamide](/img/structure/B2712415.png)